methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate
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Overview
Description
Methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate is an organic compound with a complex structure that includes a cyclohexyl ring, an isobutylureido group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclohexylamine with isobutyl isocyanate to form the intermediate 1-(3-isobutylureido)cyclohexane. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-(3-methylureido)cyclohexyl)acetate
- Methyl 2-(1-(3-ethylureido)cyclohexyl)acetate
- Methyl 2-(1-(3-propylureido)cyclohexyl)acetate
Uniqueness
Methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate is unique due to the presence of the isobutylureido group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.
Biological Activity
Methyl 2-(1-(3-isobutylureido)cyclohexyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a cyclohexyl group, an isobutylureido moiety, and an ester functional group. The molecular formula can be represented as C15H28N2O2.
The biological activity of this compound primarily stems from its ability to interact with specific biological targets. It may function as an enzyme inhibitor or receptor modulator , influencing various cellular pathways. The mechanism involves:
- Binding to Enzymatic Sites : The compound may inhibit enzyme activity by binding to active sites, preventing substrate interaction.
- Modulation of Receptors : It can alter receptor functions, potentially leading to changes in cellular signaling and physiological responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of immune responses.
- Anticancer Potential : Early investigations have hinted at its ability to inhibit cancer cell proliferation in vitro.
In Vitro Studies
In laboratory settings, various studies have assessed the biological effects of this compound:
- Antibacterial Assays : The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
- Cell Viability Tests : In cancer cell lines, the compound reduced viability in a dose-dependent manner, indicating its potential as an anticancer agent.
Study Type | Findings | Reference |
---|---|---|
Antimicrobial Assay | Inhibition of Gram-positive bacteria | |
Cell Viability | Reduced viability in cancer cell lines | |
Inflammatory Response | Modulation of cytokine production |
Case Studies
-
Case Study on Antimicrobial Activity :
- A study evaluated the efficacy of this compound against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antimicrobial properties.
-
Case Study on Anti-inflammatory Effects :
- In a model of induced inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha), suggesting its potential utility in treating inflammatory diseases.
Properties
IUPAC Name |
methyl 2-[1-(2-methylpropylcarbamoylamino)cyclohexyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-11(2)10-15-13(18)16-14(9-12(17)19-3)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCFPOVVBJCHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1(CCCCC1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.